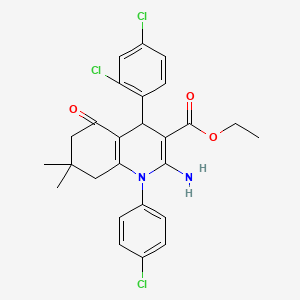
Egfr WT/T790M/L858R-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr WT/T790M/L858R-IN-1 is a potent inhibitor of the epidermal growth factor receptor (EGFR) that targets wild-type EGFR as well as the T790M and L858R mutations. These mutations are commonly associated with resistance to first and second-generation tyrosine kinase inhibitors in non-small cell lung cancer (NSCLC) patients .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Egfr WT/T790M/L858R-IN-1 involves multiple steps, including the preparation of intermediates and final coupling reactions. The specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow chemistry and automated synthesis platforms to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Egfr WT/T790M/L858R-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure optimal reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Egfr WT/T790M/L858R-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of EGFR and its mutants
Biology: Employed in cell-based assays to investigate the biological effects of EGFR inhibition
Medicine: Explored as a potential therapeutic agent for treating NSCLC and other cancers with EGFR mutations
Industry: Utilized in the development of diagnostic assays and screening platforms for EGFR mutations
Wirkmechanismus
Egfr WT/T790M/L858R-IN-1 exerts its effects by binding to the ATP-binding site of EGFR, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation and activation of downstream signaling pathways, leading to reduced cell proliferation, migration, and survival . The compound specifically targets the wild-type EGFR as well as the T790M and L858R mutations, which are known to confer resistance to other EGFR inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Osimertinib: A third-generation EGFR inhibitor that targets T790M mutations but has different selectivity and potency profiles.
Gefitinib: A first-generation EGFR inhibitor that is effective against wild-type EGFR but not against T790M mutations.
Uniqueness
Egfr WT/T790M/L858R-IN-1 is unique in its ability to effectively inhibit both wild-type EGFR and the T790M and L858R mutations with high potency. This makes it a valuable tool for studying resistance mechanisms and developing new therapeutic strategies for NSCLC .
Eigenschaften
Molekularformel |
C26H25Cl3N2O3 |
|---|---|
Molekulargewicht |
519.8 g/mol |
IUPAC-Name |
ethyl 2-amino-1-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H25Cl3N2O3/c1-4-34-25(33)23-21(17-10-7-15(28)11-18(17)29)22-19(12-26(2,3)13-20(22)32)31(24(23)30)16-8-5-14(27)6-9-16/h5-11,21H,4,12-13,30H2,1-3H3 |
InChI-Schlüssel |
QGYDDWIUSCJHSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N(C2=C(C1C3=C(C=C(C=C3)Cl)Cl)C(=O)CC(C2)(C)C)C4=CC=C(C=C4)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[(1-acetylpiperidin-4-yl)amino]methyl]-N-[2-chloro-3-[3-chloro-4-[6-methoxy-5-[[[(2S)-5-oxopyrrolidin-2-yl]methylamino]methyl]pyridin-2-yl]pyridin-2-yl]phenyl]-4-methoxypyridine-2-carboxamide](/img/structure/B12363959.png)
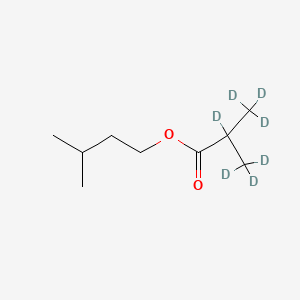
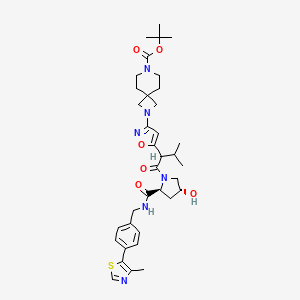

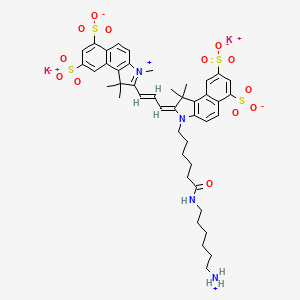
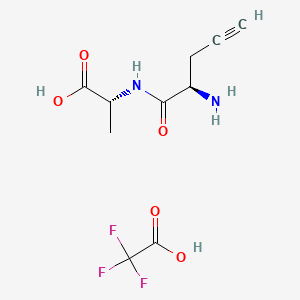
![Benzoic acid, 4-[(2-iodoacetyl)amino]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1)](/img/structure/B12363989.png)
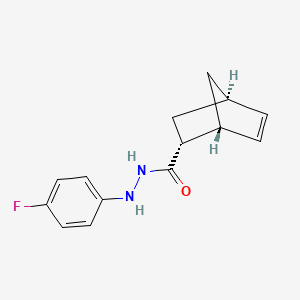
![1-{3-[(3r,8As)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl]propyl}guanidine](/img/structure/B12364000.png)
![(1S)-1-[1-[[5-[4-[2-(3-morpholin-4-ylcyclobutyl)ethynyl]phenyl]-1,2-oxazol-3-yl]methyl]imidazol-2-yl]ethanol](/img/structure/B12364006.png)
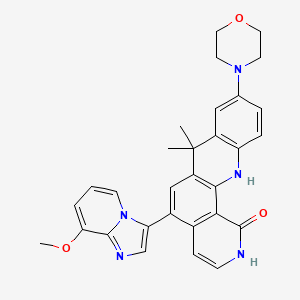

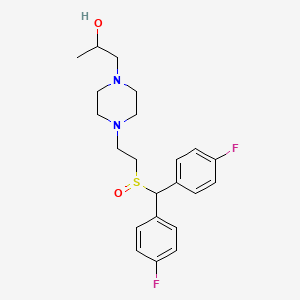
![2-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trideuteriomethyl)naphthalene-1,4-dione](/img/structure/B12364048.png)
